(2S)-2-(Boc-amino)-6-heptenoic acid
Description
Contextualization within Unnatural Amino Acid Chemistry and Peptide Engineering
The field of protein engineering has been revolutionized by the ability to incorporate unnatural amino acids (UAAs) into peptides and proteins, moving beyond the canonical 20 amino acids. caltech.edunih.gov This expansion of the genetic code allows for the introduction of novel chemical functionalities, enabling precise control over the structure, function, and properties of biomolecules. nih.govnih.gov (2S)-2-(Boc-amino)-6-heptenoic acid is a prime example of a UAA that introduces an alkene moiety into a peptide sequence. mdpi.com
The terminal alkene serves as a bio-orthogonal chemical handle, meaning it can undergo specific chemical reactions within a complex biological environment without interfering with native functional groups. mdpi.comnih.gov This property is invaluable for peptide engineering, facilitating applications such as:
Peptide Stapling and Macrocyclization: The alkene can react with another functional group within the peptide, such as a cysteine thiol via a thiol-ene reaction, to create a cyclic peptide. frontiersin.org This "stapling" can lock the peptide into a specific conformation, often enhancing its stability, cell permeability, and binding affinity to its target. frontiersin.orgmcgill.ca
Bioconjugation: The alkene group allows for the attachment of various molecules, including fluorophores, imaging agents, or drug payloads, to a peptide or protein at a specific site. mdpi.comfrontiersin.org
Synthesis of Complex Peptides: This UAA is a key building block in the synthesis of complex peptide-based molecules, including potent enzyme inhibitors. For example, it has been used in the synthesis of macrocyclic inhibitors for the Hepatitis C Virus (HCV) NS3 protease. mcgill.ca It is also a precursor for creating derivatives of 2-aminosuberic acid (Asu), a component of cyclic tetrapeptides that act as histone deacetylase (HDAC) inhibitors. beilstein-journals.org
The use of the Boc protecting group is standard in solid-phase peptide synthesis (SPPS), where it temporarily masks the N-terminal amino group, allowing for the sequential addition of other amino acids to build a peptide chain. chempep.compeptide.com Its compatibility with a wide range of coupling reagents and mild removal conditions make it a versatile choice for incorporating UAAs like this compound into growing peptide chains.
Significance as a Chiral Building Block in Organic Synthesis
Chirality is a fundamental concept in medicinal chemistry and materials science, as the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity and physical properties. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, ensuring stereochemical control throughout the synthetic route. angenechemical.com
This compound is a highly valuable chiral building block due to its defined (S)-stereochemistry at the α-carbon. angenechemical.com This allows chemists to introduce a specific chiral center into a target molecule with high fidelity. Its utility is particularly prominent in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. angenechemical.com The presence of both a protected amine and a carboxylic acid function, characteristic of amino acids, along with the reactive terminal alkene, makes it a trifunctional building block that can be elaborated in multiple directions. This versatility enables its use in the construction of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials with specific stereochemical properties. angenechemical.com
The synthesis of this chiral amino acid itself can be achieved through various methods, often starting from readily available chiral precursors like aspartic acid, to ensure the desired stereochemistry is maintained. beilstein-journals.org
| Property | Description |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}hept-6-enoic acid |
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.30 g/mol |
| Chirality | (S)-configuration at the α-carbon |
| Functional Groups | Carboxylic acid, Boc-protected amine, Terminal alkene |
| Primary Application | Chiral building block in asymmetric synthesis and peptide engineering |
Overview of Research Trajectories for Alkene-Bearing Amino Acids
The incorporation of alkene functionalities into amino acids has opened up a rich and diverse field of chemical research. The terminal double bond in molecules like this compound is not merely a structural feature but a versatile reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This has led to several key research trajectories.
One of the most prominent research areas involves olefin metathesis . Ring-closing metathesis (RCM) has become a powerful tool for synthesizing macrocyclic peptides, where an alkene-bearing amino acid is reacted with another olefin within the same peptide to form a cyclic structure. mcgill.cabeilstein-journals.org This strategy has been successfully employed in drug discovery to create potent and conformationally constrained enzyme inhibitors. mcgill.ca Cross-metathesis is another valuable technique used to diversify the side chain of the amino acid by reacting it with other olefins. beilstein-journals.org
Another major trajectory is the use of transition-metal-catalyzed reactions . The alkene moiety can participate in a wide array of transformations catalyzed by metals like palladium, ruthenium, copper, and gold. rsc.orgcsic.esbeilstein-journals.org These reactions include:
Heck Coupling: An oxidative Heck reaction can couple the alkene with other molecules. mdpi.com
Alkene-Alkyne Coupling: Ruthenium-catalyzed Alder-ene type reactions can form new C-C bonds between the alkene and an alkyne, even in biologically relevant media. csic.es
Aminoarylation and Aminocyanation: The double bond can be difunctionalized by adding both an amine and an aryl or cyano group across it, providing rapid access to complex and valuable β-amino nitrile structures. nih.govnih.gov
C-H Activation: In some contexts, the alkene can act as a relay or a handle to direct the activation of otherwise inert C-H bonds, enabling novel synthetic strategies. rsc.org
Furthermore, radical-based transformations have gained prominence. The thiol-ene "click" reaction, a highly efficient and selective radical-mediated process, is widely used to couple alkene-bearing amino acids with cysteine residues or other thiols. frontiersin.org This has applications in peptide stapling, protein glycosylation, and surface modification. mdpi.comfrontiersin.org
The table below summarizes some of the key reactions and applications involving alkene-bearing amino acids.
| Reaction Type | Catalyst/Initiator | Application |
| Ring-Closing Metathesis (RCM) | Ruthenium catalysts (e.g., Grubbs') | Peptide macrocyclization, Synthesis of constrained inhibitors mcgill.ca |
| Cross-Metathesis | Ruthenium catalysts | Side-chain diversification, Synthesis of non-natural amino acids beilstein-journals.org |
| Thiol-Ene Coupling | Photoinitiator or radical initiator | Peptide stapling, Bioconjugation, Glycosylation mdpi.comfrontiersin.org |
| Alkene-Alkyne Coupling | Ruthenium catalysts | C-C bond formation, Biomolecule labeling csic.es |
| Aminoarylation | Palladium, Copper, or Gold catalysts | Synthesis of complex amine derivatives nih.gov |
| Aminocarboxylation | Photoredox catalysts | Synthesis of β-amino acid derivatives acs.org |
These research directions highlight the immense potential of alkene-bearing amino acids like this compound as versatile tools in modern chemical synthesis, enabling the construction of novel molecular architectures for applications in medicine, biology, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKPUPUWFHDYRR-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 2 Boc Amino 6 Heptenoic Acid
Strategies for Stereoselective Synthesis
The creation of the chiral center at the C2 position with the correct (S)-configuration is the key challenge in synthesizing (2S)-2-(Boc-amino)-6-heptenoic acid. Various strategies have been developed to achieve this, primarily relying on asymmetric synthesis from readily available chiral precursors or through catalyzed reactions that induce stereoselectivity.
Asymmetric Approaches from Chiral Precursors
One of the most common strategies involves starting with a molecule that already possesses the desired stereochemistry, which is then elaborated to the final product.
Aspartic acid, a naturally occurring amino acid, serves as an inexpensive and readily available chiral starting material. The synthesis can be initiated from appropriately protected L-aspartic acid derivatives. The process typically involves the selective reduction of the side-chain carboxylic acid to an alcohol, followed by conversion to a leaving group and subsequent alkylation or coupling reactions to introduce the terminal alkene. The Boc (tert-butoxycarbonyl) protecting group is often introduced early in the sequence to protect the amino group. google.com
Garner's aldehyde, derived from L-serine, is a widely used and versatile chiral building block in asymmetric synthesis. d-nb.infonih.gov Its aldehyde functionality allows for various carbon-carbon bond-forming reactions to extend the carbon chain. For the synthesis of this compound, a common approach involves a Wittig-type reaction or other olefination methods to introduce the required carbon chain, followed by further functional group manipulations. The inherent chirality of Garner's aldehyde, originating from L-serine, directs the stereochemistry of the final product. nih.govwisc.edu The configurational stability of this aldehyde makes it a reliable precursor in multi-step syntheses. d-nb.info
| Dondoni Procedure | L-Serine | Similar to Garner's but with minimal purification of intermediates | 75–85% | d-nb.infonih.gov |
This table provides an interactive comparison of different synthetic routes to Garner's aldehyde, a key intermediate.
While less commonly cited for this specific molecule, enolate amination represents a powerful strategy for the asymmetric synthesis of α-amino acids. This method would involve the generation of a chiral enolate from a heptenoic acid derivative, followed by reaction with an electrophilic nitrogen source. The stereoselectivity is typically controlled by a chiral auxiliary attached to the starting carboxylic acid or by a chiral reagent.
A well-established method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases. nih.govarizona.edu In this approach, a Schiff base is formed between glycine and a chiral ligand, which then coordinates to a Ni(II) center. The resulting complex can be deprotonated to form a nucleophilic glycine equivalent, which is then alkylated. The chiral environment provided by the ligand directs the alkylating agent to one face of the complex, leading to a high degree of stereoselectivity. nih.gov For the synthesis of this compound, the alkylating agent would be a 5-halopent-1-ene. Subsequent hydrolysis of the complex releases the desired amino acid. nih.govrug.nl
Table 2: Key Features of Asymmetric Alkylation using Ni(II) Complexes
| Feature | Description |
|---|---|
| Chiral Auxiliary | Typically a proline derivative attached to the Schiff base ligand. |
| Stereocontrol | High diastereoselectivity is often achieved under thermodynamic control. |
| Substrate Scope | Applicable to a wide variety of alkyl halides. |
| Deprotection | The desired amino acid is liberated by acidic hydrolysis. |
This interactive table summarizes the important aspects of the chiral nickel complex methodology.
Palladium-Catalyzed Allylation Strategies
Palladium-catalyzed reactions are powerful tools in modern organic synthesis. mdpi.comelsevierpure.com For the synthesis of this compound, a palladium-catalyzed allylic alkylation could be envisioned. This would involve the reaction of a nucleophilic glycine equivalent with a suitable allylic electrophile in the presence of a palladium catalyst and a chiral ligand. The chiral ligand would coordinate to the palladium center, creating a chiral environment that directs the nucleophilic attack to generate the desired (S)-enantiomer. This method, often referred to as the Tsuji-Trost reaction, is known for its versatility in forming carbon-carbon and carbon-heteroatom bonds.
Asymmetric Epoxidation Protocols for Precursor Generation
Asymmetric epoxidation is a powerful strategy for installing a stereocenter which can then be elaborated into the desired amino acid. In a potential synthesis of this compound, an appropriate unsaturated ester precursor could undergo asymmetric epoxidation to create a chiral epoxide. This epoxide serves as a key intermediate, where subsequent regioselective ring-opening with a nitrogen nucleophile can establish the required C-2 amine with the correct (S)-stereochemistry. For instance, the intramolecular nucleophilic epoxidation of a γ-amino-α,β-unsaturated ester can yield an anti-epoxide with high diastereoselectivity, which can then be converted to the desired amino acid derivative orgsyn.org. This approach allows for the precise installation of both the hydroxyl and subsequent amino groups, which are precursors to the final amino acid structure.
Reductive Amination Approaches for Amine Introduction
Reductive amination is a widely utilized and efficient method for forming carbon-nitrogen bonds, making it a key strategy for introducing the amino group in amino acid synthesis wikipedia.orgorganic-chemistry.org. This process involves the reaction of a carbonyl compound, such as a ketone or aldehyde, with an amine to form an intermediate imine, which is then reduced to the corresponding amine libretexts.org.
For the synthesis of this compound, a corresponding α-keto acid, 2-oxo-6-heptenoic acid, would serve as the precursor. The general steps are:
Imine Formation : The α-keto acid reacts with an ammonia (B1221849) source to form a transient imine intermediate.
Reduction : The imine is reduced in situ to the amine using a suitable reducing agent.
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group masterorganicchemistry.com. Asymmetric versions of this reaction, employing chiral catalysts, can be used to produce an enantiomerically pure product wikipedia.org. A one-pot tandem procedure combining direct reductive amination with N-Boc protection has also been developed, offering an efficient route to N-Boc protected secondary amines from aldehydes and primary amines nih.gov.
Protecting Group Chemistry in Synthesis
The synthesis of multi-functional molecules like amino acids requires the use of protecting groups to temporarily mask reactive sites, preventing unwanted side reactions bham.ac.uk. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.
Implementation of the tert-Butoxycarbonyl (Boc) Group for N-Protection
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for the α-amino functionality in amino acid and peptide synthesis wikipedia.org. Its popularity stems from its ease of introduction, stability under a wide range of conditions, and facile removal under specific acidic conditions total-synthesis.com.
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base wikipedia.orglibretexts.org. The reaction is a straightforward nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the anhydride total-synthesis.comlibretexts.org.
Key Stability Characteristics of the Boc Group:
Stable to Bases : The Boc group is robust and stable towards most bases and nucleophiles total-synthesis.comorganic-chemistry.org.
Stable to Hydrogenolysis : It is not cleaved under conditions of catalytic hydrogenation, which is often used to remove other protecting groups like the benzyloxycarbonyl (Cbz) group total-synthesis.com.
Labile to Acid : The Boc group is readily removed under mild acidic conditions rsc.org. Treatment with acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent causes the carbamate (B1207046) to decompose into the free amine, carbon dioxide, and the stable tert-butyl cation, which typically forms isobutylene (B52900) wikipedia.orgtotal-synthesis.com.
| Condition | Stability of Boc Group | Common Reagents |
|---|---|---|
| Acidic | Labile | TFA, HCl in organic solvent |
| Basic | Stable | NaOH, Piperidine (B6355638) |
| Hydrogenolysis | Stable | H₂, Pd/C |
| Nucleophiles | Stable | Hydrazine |
Orthogonal protection is a fundamental strategy in complex organic synthesis that allows for the selective removal of one protecting group in the presence of others fiveable.me. This is achieved by using protecting groups that are labile under different, non-interfering conditions bham.ac.ukpeptide.com.
In the context of synthesizing derivatives of this compound or incorporating it into larger molecules like peptides, the Boc group is often used in conjunction with other protecting groups. The acid-lability of Boc makes it orthogonal to:
Fmoc (9-fluorenylmethoxycarbonyl) group : Removed by a weak base, typically piperidine wikipedia.orgchempep.com.
Cbz (Benzyloxycarbonyl) group : Removed by catalytic hydrogenolysis rsc.orgfiveable.me.
tBu (tert-butyl) esters/ethers : Also acid-labile, but can sometimes be selectively removed under different acidic strengths compared to Boc, although they are not fully orthogonal chempep.com.
This orthogonal approach provides chemists with precise control over which functional group is revealed for the next reaction step, a crucial requirement in multi-step syntheses fiveable.meacs.org.
Alternative N-Protecting Groups for Comparative Synthesis (e.g., Fmoc)
The Fmoc group is introduced by reacting an amine with Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) wikipedia.orgtotal-synthesis.com. Its primary advantage is its orthogonality to acid-labile protecting groups.
| Characteristic | Boc Group | Fmoc Group |
|---|---|---|
| Full Name | tert-Butoxycarbonyl | 9-Fluorenylmethoxycarbonyl |
| Introduction | (Boc)₂O, base | Fmoc-Cl or Fmoc-OSu, base |
| Cleavage Condition | Mild to strong acid (e.g., TFA) | Weak base (e.g., 20% piperidine in DMF) |
| Stability | Stable to base and hydrogenolysis | Stable to acid |
| Primary Use | Solution-phase and solid-phase synthesis | Predominantly solid-phase peptide synthesis (SPPS) |
The use of Fmoc protection is advantageous in syntheses where acid-sensitive functionalities are present elsewhere in the molecule, as the deprotection step is performed under mild basic conditions, leaving acid-labile groups like tert-butyl esters intact wikipedia.orgchempep.com.
Applications As a Molecular Building Block in Advanced Organic and Chemical Biology Research
Role in Peptide Synthesis
The unique structure of (2S)-2-(Boc-amino)-6-heptenoic acid makes it a non-canonical amino acid that can be readily incorporated into peptide chains to bestow novel properties. Its utility spans both solid-phase and solution-phase synthesis methodologies.
In Solid-Phase Peptide Synthesis (SPPS), an amino acid chain is assembled sequentially while one end is anchored to an insoluble resin support. nih.gov The use of a Boc-protected amino acid like this compound is well-established in this field. nih.gov The Boc protecting group is stable to the basic conditions used for coupling reactions but can be removed with moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise addition of the next amino acid in the sequence. nih.govpeptide.com
The process involves anchoring the first amino acid to a resin, followed by a cycle of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid. Reagents such as 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are often used to facilitate the formation of the amide bond. nih.gov The presence of the terminal alkene in this compound does not interfere with standard SPPS coupling protocols, allowing for its seamless integration into peptide sequences. nih.govuniversiteitleiden.nl This provides a powerful method for introducing a reactive handle at a specific position within a synthetic peptide.
Solution-phase peptide synthesis involves coupling amino acids or peptide fragments in a suitable solvent. While often more labor-intensive than SPPS due to the need for purification after each step, it remains a valuable strategy, particularly for large-scale synthesis or for complex fragments. This compound can be effectively used in these methods. ekb.eg
The coupling of the carboxylic acid moiety with the amino group of another amino acid or peptide is typically achieved using standard coupling reagents that activate the carboxyl group. The Boc-protected amine prevents self-polymerization. After coupling, the resulting dipeptide or larger fragment can be isolated and purified before proceeding to the next coupling step.
The incorporation of unnatural amino acids (UCAAs) is a key strategy for creating peptides with enhanced or novel properties. nih.govnih.gov this compound is particularly valuable in this context due to its terminal alkene. This functional group is a versatile handle for post-synthetic modification of the peptide.
One of the most powerful applications is in peptide "stapling" or macrocyclization via ring-closing metathesis (RCM). thieme-connect.com By incorporating two alkene-bearing amino acids, such as this compound, at specific positions within a peptide sequence, a covalent linkage can be formed between their side chains using a ruthenium-based catalyst like Grubbs' catalyst. This creates a cyclic peptide with a more constrained and stable conformation, which can lead to increased biological activity, improved resistance to proteolysis, and enhanced cell permeability.
Contribution to the Synthesis of Complex Organic Molecules
Beyond peptide chemistry, the distinct functionalities of this compound make it a useful starting material and intermediate in the synthesis of a variety of complex and bioactive molecules.
This compound serves as a chiral precursor for a range of bioactive molecules. lookchem.com The stereocenter at the alpha-carbon, combined with the two distinct reactive handles (the carboxylic acid and the terminal alkene), provides a template for building more complex structures. For example, it can be used in the synthesis of unusual amino acids found in marine natural products or other complex cyclopeptides. mdpi.comnih.gov The terminal alkene can be transformed through various reactions, such as oxidation, reduction, or addition reactions, to introduce new functionalities and build up the carbon skeleton required for the target molecule.
For instance, research has shown its utility in the multi-step synthesis of radiolabeled amino acid tracers for positron emission tomography (PET), highlighting its role as a starting material for medically relevant complex molecules. nih.gov
In multistep syntheses, this compound often appears as a key intermediate. nih.govgoogle.com Its synthesis from other commercially available materials is documented, and it serves as a branch point for diverse synthetic routes. nih.govresearchgate.net
The terminal double bond is particularly strategic. It can undergo:
Oxidative cleavage (e.g., ozonolysis) to yield an aldehyde, which can then be used in subsequent C-C bond-forming reactions like Wittig or aldol (B89426) reactions. beilstein-journals.org
Hydroboration-oxidation to produce a terminal alcohol, which can be further functionalized. nih.gov
Epoxidation to form an epoxide, a versatile electrophile for ring-opening reactions. google.com
These transformations, combined with reactions at the carboxylic acid and the eventual deprotection and reaction of the amine, make this compound a valuable and versatile intermediate for constructing complex molecular architectures.
Interactive Data Table: Synthetic Applications
Below is a summary of the key applications and transformations involving this compound discussed in this article.
| Application Area | Methodology/Reaction | Key Feature Utilized | Potential Outcome |
| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Boc-protected amine, Carboxylic acid | Incorporation into peptide chains |
| Peptide Synthesis | Solution-Phase Coupling | Boc-protected amine, Carboxylic acid | Synthesis of peptide fragments |
| Peptide Modification | Ring-Closing Metathesis (RCM) | Terminal alkene | Stapled or macrocyclic peptides |
| Complex Molecule Synthesis | Precursor for Bioactive Molecules | Chiral center, Alkene, Carboxylic acid | Natural product analogues, PET tracers |
| Complex Molecule Synthesis | Intermediate in Synthetic Pathways | Terminal alkene | Aldehydes, Alcohols, Epoxides for further synthesis |
Chiral Auxiliaries and Their Applications
The synthesis of enantiomerically pure non-canonical amino acids such as this compound frequently relies on the use of chiral auxiliaries. These auxiliaries are stereogenic molecules temporarily incorporated to guide the stereochemical outcome of a reaction. A common method involves the asymmetric alkylation of a nickel(II)-complex of a Schiff base formed between glycine (B1666218) and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide ((S)-BPB). lookchem.comtcichemicals.comresearchgate.net In this process, the chiral auxiliary creates a sterically defined environment that directs the approach of an alkylating agent, leading to the formation of one stereoisomer of the amino acid in high diastereoselectivity. lookchem.com
While the synthesis of this compound is dependent on such methodologies, its own primary application is not as a chiral auxiliary. Instead, it serves as a versatile chiral building block. Its inherent, stable stereocenter is incorporated into larger molecules, such as peptides or small molecule ligands, to impart specific three-dimensional structures that are crucial for biological recognition and activity. nih.govnih.gov
Development of Chemical Probes and Tools
The unique structure of this compound, particularly its terminal alkene group, makes it an exceptionally valuable component in the development of sophisticated chemical probes and tools for studying biological systems.
Strategies for Bioorthogonal Conjugation
The terminal alkene moiety of this compound is a versatile functional group for bioorthogonal conjugation—chemical reactions that can be performed in a biological environment without interfering with native biochemical processes. mdpi.com This alkene is not naturally present in proteins, providing a unique and selective handle for chemical modification. mdpi.com Several bioorthogonal reactions can utilize this functionality. mdpi.com
Key strategies include:
Tetrazine Ligation: This is a rapid and highly selective reaction between an alkene and a tetrazine derivative, proceeding through an inverse-electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder elimination of nitrogen gas. It is one of the fastest bioorthogonal reactions known and is widely used for in vivo labeling. mdpi.com
Thiol-Ene Coupling: This reaction involves the radical-mediated addition of a thiol across the double bond of the alkene. It can be initiated by light (photo-thiol-ene) and is highly efficient for modifying proteins and other biomolecules. mdpi.com
Olefin Cross-Metathesis: Catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), this reaction allows for the formation of a new carbon-carbon double bond by coupling the terminal alkene of the amino acid with another olefin. This strategy has been successfully applied in a protein context to forge stable linkages. mdpi.combeilstein-journals.org
These conjugation methods allow researchers to attach a wide array of molecules, such as fluorescent dyes, affinity tags, or drug molecules, to a specific site within a biological system.
| Bioorthogonal Reaction | Reactant Partner | Key Features |
| Tetrazine Ligation | 1,2,4,5-Tetrazine | Extremely fast kinetics, high selectivity, biocompatible. mdpi.com |
| Thiol-Ene Coupling | Thiol | Can be initiated by light (photocatalysis), forms stable thioether bond. mdpi.com |
| Olefin Cross-Metathesis | Another Olefin | Forms a stable C=C bond, catalyzed by ruthenium complexes. mdpi.combeilstein-journals.org |
Site-Specific Protein Modification Techniques
A powerful application of this compound is in the site-specific modification of proteins. This is typically achieved through genetic code expansion, a technique that enables the incorporation of non-canonical amino acids (ncAAs) into a protein's sequence at a specific, predetermined position. mdpi.comhahnlab.com
The process involves:
Engineering an Orthogonal Synthetase/tRNA Pair: A unique aminoacyl-tRNA synthetase and its cognate transfer RNA (tRNA) are created or modified to be "orthogonal" to the host cell's machinery. This means the engineered synthetase specifically charges only the engineered tRNA with the ncAA, and the engineered tRNA is not recognized by any of the host's native synthetases. mdpi.comnih.gov
Codon Reassignment: A nonsense codon, typically the amber stop codon (UAG), is introduced into the gene of the target protein at the desired modification site. mdpi.comhahnlab.com
Expression: When the host cell expresses the protein in the presence of the ncAA and the orthogonal pair, the anticodon of the engineered tRNA recognizes the amber codon. Instead of terminating translation, it incorporates the alkene-bearing amino acid into the growing polypeptide chain. mdpi.com
Once incorporated, the protein possesses a unique terminal alkene at a single, defined location. This chemical handle can then be targeted using the bioorthogonal conjugation strategies described previously (e.g., tetrazine ligation) to attach probes or other functional molecules with high precision. mdpi.comcardiff.ac.uk A closely related analogue, Nε-heptenoyl lysine, has been successfully incorporated into proteins using a mutant pyrrolysyl-tRNA synthetase, demonstrating the utility of the heptenoyl moiety for this purpose. mdpi.com
Scaffold Design for Ligand Discovery
In drug discovery and chemical biology, a "scaffold" is a core molecular structure upon which combinatorial libraries of compounds are built for screening against biological targets. This compound is an excellent scaffold for ligand discovery due to its distinct and orthogonally reactive functional groups. lookchem.comnih.gov
The carboxylic acid can be coupled to various amines to form an amide library using standard peptide coupling techniques. nih.gov
The Boc-protected amine , after deprotection, can be acylated or alkylated with a diverse set of reagents.
The terminal alkene can be modified using reactions like olefin metathesis, hydroboration-oxidation to an alcohol, or epoxidation, further diversifying the molecular structures. beilstein-journals.org
The (S)-chiral center provides fixed stereochemistry, which is often critical for specific interactions with biological targets like enzymes or receptors. nih.gov
This multi-functional nature allows for the systematic and iterative synthesis of a large number of structurally related compounds (a small molecule library). nih.govnih.govnih.gov This library can then be screened for binding or inhibition of a target protein, enabling the discovery of new ligands and therapeutic leads. The use of amino acid-like structures as a central scaffold is a proven strategy for developing inhibitors for various targets, including transporters and enzymes. nih.govnih.gov
Stereochemical Control and Analysis in 2s 2 Boc Amino 6 Heptenoic Acid Research
Chiral Purity Determination Methods in Research
After synthesizing (2S)-2-(Boc-amino)-6-heptenoic acid, it is essential to verify its enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical methods are routinely used in research to accomplish this.
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique. This method involves using a chiral stationary phase (CSP), which is a column packed with a chiral material. phenomenex.comresearchgate.net The two enantiomers of the Boc-protected amino acid interact differently with the CSP, causing them to travel through the column at different speeds and thus elute at different times. phenomenex.comchiraltech.com By comparing the peak areas in the resulting chromatogram, a precise determination of the enantiomeric excess can be made. Polysaccharide-based CSPs are frequently successful in separating N-protected amino acids under reversed-phase conditions. phenomenex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for determining chiral purity. While the NMR spectra of two enantiomers are identical in an achiral solvent, their signals can be distinguished by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) . vinnova.seresearchgate.net
Chiral Solvating Agents (CSAs) form transient, diastereomeric complexes with the enantiomers, leading to observable differences in the chemical shifts of their respective protons in the ¹H NMR spectrum. researchgate.netnih.gov
Chiral Derivatizing Agents (CDAs) react with the amino acid to form stable diastereomers, which have distinct NMR spectra. Recently, chiral ¹⁹F NMR tags have been developed that react with amino acids to produce diastereomers with highly sensitive and distinguishable signals in the ¹⁹F NMR spectrum, allowing for accurate quantification. acs.orgrsc.org
| Method | Principle of Separation | Typical Application | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Gold standard for quantifying enantiomeric excess of N-Boc and other protected amino acids. | phenomenex.comresearchgate.netrsc.org |
| NMR with Chiral Solvating Agent (CSA) | Formation of transient diastereomeric complexes in solution, causing chemical shift non-equivalence. | Used for rapid determination of enantiomeric purity without covalent modification of the analyte. | researchgate.netnih.gov |
| NMR with Chiral Derivatizing Agent (CDA) | Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR signals. | Provides clear and quantifiable separation of signals, especially using ¹⁹F NMR agents. | acs.orgrsc.org |
Impact of Stereochemistry on Molecular Interactions in Research Contexts
The stereochemistry of amino acids is of paramount importance in biological systems because the molecular machinery of life—particularly proteins, enzymes, and receptors—is itself chiral. biorxiv.orgresearchgate.net This inherent chirality dictates that interactions between biological macromolecules and smaller molecules like amino acids are highly stereospecific. nih.govoup.com An enzyme's active site or a receptor's binding pocket is a precisely shaped three-dimensional environment that will preferentially bind one enantiomer over the other. acs.orgnih.gov
For an unnatural amino acid like this compound, its (S)-configuration means it is a structural analogue of natural L-amino acids. This allows it to be recognized by enzymes that process L-amino acids, such as L-amino acid oxidases or various aminotransferases. rsc.orgacs.orgnih.gov The corresponding (R)-enantiomer would likely have a much lower binding affinity or might not bind at all, as it would not fit correctly into the active site. nih.gov This "lock and key" or "induced fit" principle is fundamental to molecular recognition.
This stereochemical dependence has profound implications in research. For example, if this compound were designed as an inhibitor for a specific enzyme, its efficacy would be almost entirely dependent on its (S)-configuration. The (R)-enantiomer would be expected to be significantly less active or completely inactive. This principle has been demonstrated across a vast range of biological interactions. Research on protein biosynthesis shows that the elongation factor Tu (EF-Tu) has a 25-fold lower affinity for D-aminoacyl-tRNAs compared to their natural L-counterparts, acting as a crucial stereochemical checkpoint. nih.gov Similarly, enzymes like glycine (B1666218) oxidase show clear stereospecificity for D-amino acids. nih.gov
| Molecular System | Effect of Stereochemistry | Significance in Research | Reference |
|---|---|---|---|
| Enzyme-Substrate Binding | Active sites are chiral and show high preference for one enantiomer (e.g., L- or D-amino acids). | Crucial for designing specific enzyme inhibitors or probes, where only one enantiomer will be effective. | acs.orgnih.gov |
| Protein-Ligand Interaction | The three-dimensional structure of a protein's binding pocket dictates stereospecific recognition of ligands. | Explains why L- and D-peptides can have vastly different biological activities and binding affinities. | biorxiv.orgresearchgate.net |
| Protein Biosynthesis (EF-Tu) | The translational machinery exhibits a strong preference for L-amino acids, discriminating against D-isomers. | Demonstrates a fundamental biological checkpoint that ensures the homochirality of proteins. | nih.gov |
Mechanistic and Theoretical Investigations
Studies on Reaction Pathways and Intermediates in Synthetic Methods
The synthesis of (2S)-2-(Boc-amino)-6-heptenoic acid typically starts from the commercially available (S)-2-amino-6-heptenoic acid. The introduction of the Boc protecting group is a key step, generally proceeding via nucleophilic attack of the amino group on di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is often carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity. A plausible mechanistic pathway for the Boc-protection involves the activation of the carbamate (B1207046) oxygen by a Brønsted acid, leading to the weakening and eventual cleavage of the C=O bond and the loss of the t-butyl carbocation. The resulting carbamic acid then undergoes proton transfer and decarboxylation to yield the deprotected amine salt, which upon basic workup gives the free amine. mdpi.com
One documented synthetic pathway involves the protection of the carboxylic acid of a related compound, Fmoc-(S)-2-(4-pentenyl)alanine, as a tert-butyl ester, followed by the conversion of the Fmoc group to a Boc group. nih.gov This conversion is achieved by reacting the Fmoc-protected amino ester with di-tert-butyl dicarbonate in the presence of potassium fluoride (B91410) and trimethylamine. nih.gov The reaction likely proceeds through the deprotection of the Fmoc group by the base, followed by the in-situ protection of the liberated amine with Boc₂O.
The synthesis of α-allyl amino esters, a class of compounds to which this compound belongs, has been achieved with high enantioselectivity through anion-abstraction catalyzed addition of allylsilane nucleophiles to N-carbamoyl-α-chloro amino esters. nih.gov This method offers a potential alternative route to the target compound and its derivatives.
Furthermore, palladium-catalyzed allylic substitution reactions of amino acids with allylic carbonates provide a versatile method for the synthesis of N-allylated amino acids. bohrium.com The chemoselectivity of these reactions, allowing for either N- or O-allylation, can be controlled by the choice of base and solvent. bohrium.com A proposed mechanism for a related palladium-catalyzed allylic amination involves the formation of a quaternary allylic ammonium (B1175870) salt in situ, which then undergoes a nih.govnih.gov-rearrangement to form the α-amino acid product. acs.org
A summary of key synthetic transformations and their mechanistic features is presented in Table 1.
| Transformation | Reagents and Conditions | Key Mechanistic Features | Reference |
| Boc Protection | Boc₂O, Base (e.g., NEt₃, NaOH) | Nucleophilic attack of the amine on Boc₂O, formation of a carbamate intermediate. | nih.gov |
| Fmoc to Boc Conversion | Boc₂O, KF, NEt₃ | Deprotection of Fmoc followed by in-situ Boc protection of the free amine. | nih.gov |
| Enantioselective Allylation | Chiral Squaramide Catalyst, Allylsilane | Anion-abstraction catalysis, nucleophilic attack of allylsilane on an α-chloro glycinate. | nih.gov |
| Pd-catalyzed Allylic Amination | Pd catalyst, Allylic Carbonate, Base | Formation of a π-allyl palladium complex, nucleophilic attack by the amino acid. | bohrium.com |
Computational Chemistry Applications
Computational chemistry provides invaluable insights into the reaction mechanisms and conformational preferences of molecules like this compound.
While specific DFT studies on the synthesis of this compound are not extensively reported, calculations on analogous systems offer significant understanding. For instance, DFT calculations have been employed to investigate the mechanisms of palladium-catalyzed allylation of primary amines by allylic alcohols. acs.org These studies evaluated two potential mechanisms: one involving the formation of cationic hydridopalladium complexes and another proceeding through a direct ligand exchange. The calculations revealed that the reaction pathway is highly dependent on the nature of the ligands on the palladium catalyst. acs.org
In the context of palladium-catalyzed allylic substitution, DFT calculations can elucidate the nature of the key intermediates, such as the π-allyl palladium complex, and the transition states for the nucleophilic attack by the amino acid. These calculations can help in understanding the factors that control the regioselectivity and stereoselectivity of such reactions. For example, in a study on a tandem palladium and isothiourea relay catalysis for the synthesis of α-amino acid derivatives, control experiments and mechanistic probes were used to understand the allylic amination step. acs.org
DFT calculations have also been used to probe the mechanism of rhodium-catalyzed allylic substitution reactions. Studies on the reaction of alkenes with allyl-Rh species have shown that the C-C bond formation can proceed through an unusual outer-sphere nucleophilic substitution mechanism, generating a carbocation intermediate. nih.gov This contrasts with the more common inner-sphere migratory insertion pathway.
Molecular modeling is a powerful tool for analyzing the conformational landscape of flexible molecules like this compound. The presence of the rotatable bonds in the heptenoic acid chain and around the N-Boc group allows the molecule to adopt various conformations.
The conformational preferences of N-Boc protected amino acids are influenced by a combination of steric and electronic effects. The bulky tert-butyl group of the Boc protecting group can significantly influence the local conformation around the α-carbon. Molecular dynamics simulations and other modeling techniques can be used to determine the preferred dihedral angles (phi, psi) of the amino acid backbone, which are crucial for its incorporation into peptides and the resulting secondary structure. nih.gov
The conformational analysis of amino acids in proteins provides a basis for understanding the likely populated conformations of this compound. nih.gov Ramachandran plots, which map the distribution of phi and psi angles, show that different amino acids have distinct conformational preferences. nih.gov While a specific Ramachandran plot for this compound is not available, general principles of amino acid conformation can be applied.
A summary of computational methods and their applications is provided in Table 2.
| Computational Method | Application | Key Insights | Reference |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for allylic substitution. | Identification of key intermediates (e.g., π-allyl complexes), determination of transition state energies, understanding ligand effects. | acs.org |
| Molecular Dynamics (MD) Simulations | Conformational analysis of N-Boc protected and unsaturated amino acids. | Prediction of preferred backbone dihedral angles (phi, psi), understanding the influence of the side chain and protecting group on conformation. | nih.gov |
| Ramachandran Plot Analysis | Analysis of amino acid backbone conformations. | Identification of allowed and disallowed conformational regions for amino acid residues. | nih.gov |
Future Directions and Emerging Research Avenues
The unique structural features of (2S)-2-(Boc-amino)-6-heptenoic acid, particularly its terminal alkene, position it as a valuable building block for future chemical innovation. Research is evolving towards greener synthesis, novel derivatizations, integration into high-throughput platforms, and the development of sophisticated chemical biology tools.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (2S)-2-(Boc-amino)-6-heptenoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is synthesized via Boc-protected amino acid intermediates. A common approach involves using chiral oxazinanone precursors (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to establish stereochemistry, followed by coupling with boronate esters to introduce the heptenoic acid chain. Reaction temperature and catalyst choice (e.g., palladium for cross-coupling) are critical for minimizing racemization .
- Validation : Enantiomeric purity is typically assessed via chiral HPLC or polarimetry. For Boc-protected analogs, ≥97% purity (HPLC) is achievable under optimized conditions .
Q. How can the Boc-protecting group stability be evaluated during derivatization of this compound?
- Methodology : Stability tests involve exposing the compound to acidic (e.g., TFA), basic (e.g., NaOH), or thermal conditions. For example, heating at 60°C in DMF for 24 hours and monitoring Boc deprotection via LC-MS. The Boc group is generally stable below pH 10 and temperatures <80°C .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the Boc group (tert-butyl signals at ~1.4 ppm) and alkene geometry (coupling constants in ¹H NMR).
- IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretching for Boc and carboxylic acid).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the alkene geometry in 6-heptenoic acid derivatives impact their reactivity in peptide coupling or cyclization reactions?
- Methodology : The trans-alkene (E-isomer) in 6-heptenoic acid enhances rigidity, influencing peptide backbone conformation. Reactivity is tested via coupling with HATU/DIPEA and monitoring diastereomer formation by NMR. Steric hindrance from the Boc group may slow reaction kinetics compared to unprotected analogs .
Q. What strategies mitigate racemization during solid-phase synthesis using this compound?
- Methodology :
- Use low-temperature coupling (0–4°C) with DIC/HOBt as activators.
- Minimize exposure to basic conditions.
- Monitor racemization via Marfey’s reagent derivatization and LC-MS analysis .
Q. How can computational modeling predict the conformational behavior of Boc-protected heptenoic acid derivatives in enzyme-binding studies?
- Methodology : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model the compound’s interactions with target enzymes (e.g., proteases). Key parameters include torsional angles of the alkene and hydrogen-bonding capacity of the Boc group. Validate predictions via X-ray crystallography or kinetic assays .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodology :
- Optimize solvent systems (e.g., THF/water mixtures) to enhance solubility during boronate coupling.
- Use continuous flow reactors for precise temperature control.
- Scalable purification via flash chromatography or recrystallization in ethyl acetate/hexane .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for Boc-protected amino acids: How to reconcile variability?
- Analysis : Melting points (e.g., 114–118°C for N-Boc-aminocyclohexanone vs. 156–160°C for 4-biphenylacetic acid ) depend on crystallinity and solvent history. Consistently report drying conditions (e.g., vacuum desiccation for 48 hours) and use DSC for precise measurements .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Enantiomeric Purity | ≥97% (HPLC) | Chiral HPLC, 254 nm | |
| Boc Depletion (TFA, 25°C) | 95% deprotection in 2 hours | LC-MS | |
| Solubility (DMF) | 50 mg/mL | Gravimetric analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
